Acetic Acid 2-Vinylphenyl Ester
Overview
Description
Acetic Acid 2-Vinylphenyl Ester, also known as 2-Acetoxystyrene or 2-Vinylphenyl Acetate, is a chemical compound with the molecular formula C10H10O2 . It is often used in research and development .
Synthesis Analysis
Esters are commonly synthesized from carboxylic acids by reaction of the acid with an excess of alcohol containing a catalytic amount of a mineral acid . In cases where practical considerations dictate it, the acid can be converted to an acyl halide (usually the chloride) and then condensed with the appropriate alcohol .Molecular Structure Analysis
The molecular structure of Acetic Acid 2-Vinylphenyl Ester is represented by the formula C10H10O2 . The InChI key for this compound is WRPYDXWBHXAKPT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Acetic Acid 2-Vinylphenyl Ester has a molecular weight of 162.19 g/mol . It has a boiling point of 246.752°C at 760 mmHg and a flash point of 94.497°C . The density of this compound is 1.07 g/cc .Scientific Research Applications
- Reaction Conditions: Precise control over temperature and monomer concentration is necessary to achieve the desired polymerization. Results Summary: The use of Acetic Acid 2-Vinylphenyl Ester in RAFT polymerization has led to the development of polymers with enhanced solubilities in supercritical carbon dioxide (scCO2), which have applications as reactive stabilizers and macromolecular surfactants .
- Electrospinning Parameters: Voltage and flow rate adjustments are made to optimize fiber formation. Results Summary: The addition of Acetic Acid 2-Vinylphenyl Ester to the polymer solution has been shown to affect the lattice structure and reduce the crystallinity of nanofibers, which is beneficial for drug delivery applications .
- Solid-Phase Extraction: The imprinted polymer is used to selectively extract the target molecule from complex matrices. Results Summary: MIPs synthesized with Acetic Acid 2-Vinylphenyl Ester have shown high selectivity for lamotrigine, an antiepileptic drug, with recoveries ranging from 80.8% to 83.8% .
- Nanofiber Formation: Nanofibers are formed via electrospinning to create delivery vehicles for the drugs. Results Summary: The use of Acetic Acid 2-Vinylphenyl Ester has resulted in safe systems with controlled properties suitable for encapsulating biologically active compounds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-ethenylphenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-9-6-4-5-7-10(9)12-8(2)11/h3-7H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPYDXWBHXAKPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436616 | |
Record name | Acetic Acid 2-Vinylphenyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic Acid 2-Vinylphenyl Ester | |
CAS RN |
63600-35-1 | |
Record name | Acetic Acid 2-Vinylphenyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Vinylphenyl Acetate (stabilized with Phenothiazine) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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